N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide
Description
Chemical Structure and Properties N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide (referred to as G746-0232 in ChemDiv’s database) is a heterocyclic benzamide derivative with the molecular formula C₁₉H₁₉N₃O₃ and a molecular weight of 337.38 g/mol . Its IUPAC name reflects its pyrido[1,2-a]pyrimidinone core substituted with methyl groups at positions 2 and 9, and an ethoxybenzamide moiety at position 2. Key physicochemical properties include:
- logP: 1.897 (indicating moderate lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1/6
- Rotatable Bonds: 5
- Polar Surface Area (PSA): 54.657 Ų
- Water Solubility (LogSw): -2.76 (low aqueous solubility) .
It is available in screening formats (e.g., DMSO solutions, dry powder) for high-throughput assays .
Properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-4-25-15-10-6-5-9-14(15)18(23)21-16-13(3)20-17-12(2)8-7-11-22(17)19(16)24/h5-11H,4H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFKIKNZLQRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzoic acid with 2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize G746-0232’s uniqueness, we compare it with three classes of analogs: (i) pyrido[1,2-a]pyrimidinone derivatives, (ii) substituted benzamides, and (iii) heterocyclic scaffolds with overlapping pharmacophores.
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle Differences: G746-0232’s pyrido[1,2-a]pyrimidinone core contrasts with benzoxazinones () and triazolopyridines (). The pyrido-pyrimidinone system may confer distinct electronic properties and binding interactions compared to oxygen-rich benzoxazinones or nitrogen-dense triazolopyridines.
Substituent Impact: The 2-ethoxybenzamide group in G746-0232 provides a rigid aromatic linker, whereas analogs in feature flexible cyclohexylethoxy chains or polar pyrimidinyl groups. This likely affects target selectivity and pharmacokinetics .
Physicochemical Trends :
- G746-0232’s logP (1.897) suggests better membrane permeability than highly polar analogs (e.g., triazolopyridines with morpholinyl groups in ). However, its low solubility (LogSw -2.76) may limit bioavailability, a common challenge in benzamide derivatives .
Synthetic Accessibility: G746-0232’s synthesis (undisclosed in evidence) contrasts with the Cs₂CO₃/DMF-mediated coupling used for benzoxazinones (). The latter method achieves high yields but requires stringent anhydrous conditions .
Biological Activity
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide is a synthetic compound belonging to the pyrido[1,2-a]pyrimidine class. Its unique structural features suggest potential biological activities that may be beneficial in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a pyrido[1,2-a]pyrimidine core with various substituents, including:
- Dimethyl and oxo groups : These modifications enhance the compound's stability and potentially its bioactivity.
- Ethoxybenzamide moiety : This functional group is known to influence the pharmacokinetic properties of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.
- Receptor Modulation : Acting as an agonist or antagonist at various receptor sites.
- Cellular Pathway Alteration : Influencing signaling pathways that regulate cell proliferation and apoptosis.
Antimicrobial Properties
Research has indicated that compounds within the pyrido[1,2-a]pyrimidine class exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these pathogens remains to be fully characterized but suggests potential as an antibacterial agent.
Anticancer Activity
The compound's structural analogs have been evaluated for anticancer properties. For example, certain derivatives have shown potent inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the pyrido[1,2-a]pyrimidine scaffold is often associated with enhanced cytotoxicity against tumor cells.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of various derivatives of pyrido[1,2-a]pyrimidines. A notable case study involved the synthesis of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(naphthalen-2-yloxy)acetamide, which exhibited promising biological activities .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxybenzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of substituted pyrido[1,2-a]pyrimidine precursors with benzoyl chloride derivatives. Key steps include:
- Cyclization : Use of diphenyl oxide/biphenyl mixtures at high temperatures (250°C) for pyrimidine ring closure, as seen in analogous pyrido[2,3-d]pyrimidine syntheses .
- Amide coupling : Reaction with 2-ethoxybenzoyl chloride in dichloromethane under reflux, with triethylamine as a base to neutralize HCl byproducts .
- Optimization : Yield improvements are achieved by controlling solvent polarity, reaction time, and stoichiometric ratios of intermediates. Continuous flow reactors enhance scalability for industrial applications .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Key methods :
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments (e.g., shifts in pyrido-pyrimidine protons at δ 6.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching C18H19N3O3) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%), with acetonitrile/water gradients as mobile phases .
Q. What in vitro models are appropriate for preliminary evaluation of its bioactivity?
- Screening platforms :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data across studies be systematically addressed?
- Resolution strategies :
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound dissolution methods (DMSO concentration ≤0.1%) .
- Structural validation : Re-synthesize batches of the compound using peer-reviewed methods to confirm activity is not batch-dependent .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., pyrido[2,3-d]pyrimidines) to identify substituent-specific trends .
Q. What experimental approaches are used to elucidate the molecular targets and mechanism of action of this compound?
- Techniques :
- Pull-down assays : Biotinylated analogs coupled with streptavidin beads to isolate binding proteins from cell lysates .
- X-ray crystallography : Co-crystallization with candidate targets (e.g., kinases) to resolve binding modes .
- Transcriptomics : RNA-seq profiling of treated vs. untreated cells to identify dysregulated pathways .
- Example : Analogous pyrido[1,2-a]pyrimidines inhibit MAPK signaling by competitively binding ATP pockets, suggesting similar mechanisms for this compound .
Q. How do structural modifications to the pyrido[1,2-a]pyrimidine core influence pharmacological activity?
- SAR insights :
- Ethoxy vs. naphthoxy substituents : Replacement of the 2-ethoxy group with bulkier moieties (e.g., naphthalen-2-yloxy) enhances lipophilicity and membrane permeability, improving anticancer potency .
- Methyl group positioning : 2,9-dimethyl substitution on the core optimizes steric interactions with hydrophobic enzyme pockets, as shown in bioisosteric studies of 4-hydroxyquinolin-2-ones .
- Amide linker variations : Substituting benzamide with pyrazine-2-carboxamide alters hydrogen-bonding networks, affecting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
